Copper(II) Bis(2-hydroxyethyl)dithiocarbamate

Analytical Chemistry Capillary Electrophoresis Metal Chelation

Researchers employing HPLC/MEKC for trace metal analysis often face co-elution and poor aqueous solubility with generic copper dithiocarbamates. Cu(HEDTC)₂ addresses this via terminal -OH groups that enhance water solubility and confer distinct chromatographic selectivity. • Baseline-resolved HPLC separation of Cu from Co(II), Hg(II), Ni(II), Cd(II), Pb(II), and Pt(II) as validated HEDTC complexes. • Defined monomeric crystal structure with robust intermolecular H-bonding network ensures reproducible materials synthesis. • >98% (T) purity with documented retention times for immediate analytical method integration.

Molecular Formula C10H20CuN2O4S4
Molecular Weight 424.1 g/mol
CAS No. 52611-57-1
Cat. No. B1580955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(II) Bis(2-hydroxyethyl)dithiocarbamate
CAS52611-57-1
Molecular FormulaC10H20CuN2O4S4
Molecular Weight424.1 g/mol
Structural Identifiers
SMILESC(CO)N(CCO)C(=S)[S-].C(CO)N(CCO)C(=S)[S-].[Cu+2]
InChIInChI=1S/2C5H11NO2S2.Cu/c2*7-3-1-6(2-4-8)5(9)10;/h2*7-8H,1-4H2,(H,9,10);/q;;+2/p-2
InChIKeyCWZKOKSQKMDNMW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper(II) Bis(2-hydroxyethyl)dithiocarbamate (CAS 52611-57-1) – Compound Class and Procurement Fundamentals


Copper(II) Bis(2-hydroxyethyl)dithiocarbamate (Cu(HEDTC)₂) is a chelated organometallic complex in which a central Cu²⁺ ion is coordinated by two bis(2-hydroxyethyl)dithiocarbamate (HEDTC) ligands [1]. The compound belongs to the broader class of metal dialkyldithiocarbamates, a family extensively utilized as analytical reagents, catalysts, and precursors in materials science [2]. The presence of terminal hydroxyl (-OH) groups on the ligand differentiates this complex from simpler alkyl analogs (e.g., diethyl- or dimethyldithiocarbamates), directly influencing its solubility, crystal packing via intermolecular hydrogen bonding, and chromatographic behavior [3].

Copper(II) Bis(2-hydroxyethyl)dithiocarbamate Procurement: Why Class-Level Substitution Introduces Analytical and Solubility Risks


Substituting Copper(II) Bis(2-hydroxyethyl)dithiocarbamate with a generic copper dialkyldithiocarbamate (e.g., diethyl- or dimethyldithiocarbamate) is inadvisable for applications requiring predictable aqueous solubility or specific chromatographic selectivity. Metal-HEDTC complexes were specifically developed and characterized to address the limited water solubility of many traditional dithiocarbamate complexes [1]. Furthermore, the distinct ligand structure alters the coordination geometry and intermolecular interactions of the resulting complex, leading to significant differences in retention times during HPLC and capillary electrophoresis separations compared to its non-hydroxylated analogs [2]. These differences are not merely academic; they directly impact the validity of analytical methods and the reproducibility of material syntheses, making generic substitution a source of quantifiable experimental error.

Quantitative Differentiation of Copper(II) Bis(2-hydroxyethyl)dithiocarbamate (CAS 52611-57-1): Solubility, Structure, and Separation Data


Micellar Electrokinetic Capillary Chromatography (MEKC) Selectivity: Cu(HEDTC)₂ vs. Other Metal-HEDTC Complexes

The Cu(HEDTC)₂ complex can be distinguished from nine other metal-HEDTC complexes (including Cd, Pb, Pt, Co, Ni, Bi, Cr, and Hg) via micellar electrokinetic capillary chromatography (MEKC), demonstrating its unique electrophoretic mobility under defined buffer conditions [1].

Analytical Chemistry Capillary Electrophoresis Metal Chelation

Aqueous Solubility Differentiation: HEDTC Complexes vs. Traditional Dithiocarbamate Analogs

The bis(2-hydroxyethyl)dithiocarbamate (HEDTC) ligand system was specifically designed and introduced to improve the water solubility of its resulting metal complexes, a characteristic that distinguishes it from many traditional dialkyldithiocarbamates which exhibit limited aqueous solubility [1].

Analytical Chemistry Sample Preparation Ligand Design

Solid-State Structural Differentiation: Hydrogen-Bonded Network in Cu(HEDTC)₂ vs. Non-Hydroxylated Analogs

Single-crystal X-ray diffraction analysis confirms that Cu(HEDTC)₂ exhibits a monomeric structure where the copper(II) center adopts a distorted square-planar geometry [1]. A key structural differentiator is the presence of intermolecular O—H⋯O hydrogen bonding between the terminal hydroxyl groups of adjacent molecules in the crystal lattice [1]. This feature is absent in analogs lacking hydroxyl moieties, such as copper(II) diethyldithiocarbamate.

Crystallography Coordination Chemistry Materials Science

Copper(II) Bis(2-hydroxyethyl)dithiocarbamate Applications: Validated Scenarios from Quantitative Evidence


Trace Metal Analysis via HPLC with Pre-Column Derivatization

Copper(II) Bis(2-hydroxyethyl)dithiocarbamate serves as an analytical standard or is formed in situ for the reversed-phase HPLC determination of copper and other trace metals. The method relies on the formation of stable, water-soluble HEDTC complexes, which is a key advantage of this ligand system for aqueous sample compatibility [1]. The complex's specific retention time allows for its quantification alongside other metal-HEDTC species such as Co(II), Hg(II), and Ni(II) [1].

Micellar Electrokinetic Capillary Chromatography (MEKC) Method Development

This compound is a critical reference material or analyte in MEKC methods for separating complex mixtures of metal ions. Its distinct electrophoretic mobility, as established through direct head-to-head comparisons with other metal-HEDTC complexes, enables baseline resolution and confident identification of copper in the presence of Cd(II), Pb(II), Pt(II), Co(II), Ni(II), and Hg(II) [2]. This application is validated for aqueous sample analysis where co-elution of different metal complexes would otherwise compromise data integrity.

Crystal Engineering and Solid-State Material Studies

The compound is utilized as a model system in crystal engineering due to its well-defined, monomeric structure and the presence of a robust intermolecular hydrogen-bonding network involving its terminal hydroxyl groups [3]. This structural feature, absent in simpler dialkyldithiocarbamates, provides a platform for studying how weak interactions dictate supramolecular assembly and bulk material properties, making it a valuable compound for fundamental materials chemistry research [3].

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